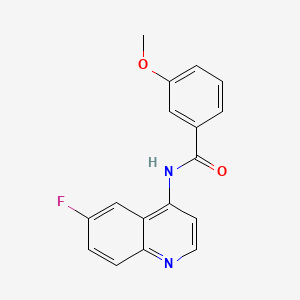

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

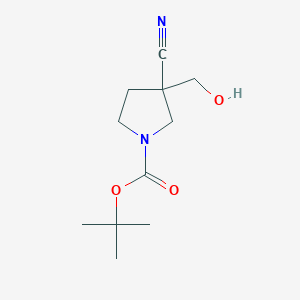

“N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide” is a chemical compound likely containing a quinoline structure, which is a type of heterocyclic aromatic organic compound. Quinolines are known to have various biological activities and are part of several therapeutic drugs .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, there are related compounds such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol that have been synthesized for potential antimycobacterial agents .

Aplicaciones Científicas De Investigación

Imaging Sigma-2 Receptor Status of Solid Tumors

A series of fluorine-containing benzamide analogs were synthesized for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These compounds, including N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide analogs, demonstrated high tumor uptake and are considered potential agents for imaging the sigma2 receptor status, crucial for understanding tumor proliferation and viability (Tu et al., 2007).

Directed C-H Olefination for Synthetic Efficiency

Research on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, a category to which this compound belongs, has demonstrated a mild, efficient, and versatile method for the directed C-H bond activation. This process, leveraging the N-O bond as an internal oxidant, showcases the compound's utility in facilitating selective formation of valuable chemical structures, highlighting its importance in synthetic organic chemistry (Rakshit et al., 2011).

Metabolite Identification and Transporter-Mediated Excretion

A study on the metabolites of a structurally related compound, YM758, revealed insights into the transporter-mediated renal and hepatic excretion of these metabolites. Such research underscores the significance of understanding how modifications to the benzamide structure, such as those in this compound, influence the pharmacokinetic properties and potential therapeutic applications of these compounds (Umehara et al., 2009).

Antitumor Activity of Quinolinone Derivatives

Investigations into 2-phenylquinolin-4-ones, a class related to this compound, have led to the development of new anticancer drug candidates. These studies have revealed potent inhibitory activity against tumor cell lines, with mechanisms suggesting effects on tyrosine autophosphorylation of receptors. Such findings highlight the therapeutic potential of these compounds in cancer treatment (Chou et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, have been synthesized and evaluated for their antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds interact with their targets to exert antimicrobial and antitubercular effects .

Biochemical Pathways

Related compounds have been shown to have antimycobacterial activities, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Propiedades

IUPAC Name |

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-13-4-2-3-11(9-13)17(21)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLCYCDSMNZVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)

![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)